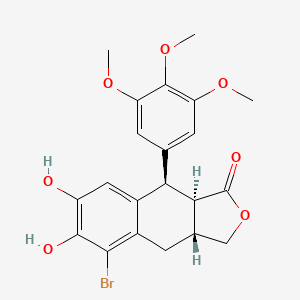
5-Bromo-6,7-demethylenedeoxypodophyllotoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6,7-demethylenedeoxypodophyllotoxin is a derivative of 6,7-Demethylenedeoxypodophyllotoxin, which itself is a metabolite of 4-Deoxypodophyllotoxin. 4-Deoxypodophyllotoxin is a medicinal herb product isolated from Anthriscus sylvestris Hoffm
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-demethylenedeoxypodophyllotoxin typically involves the bromination of 6,7-Demethylenedeoxypodophyllotoxin. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6,7-demethylenedeoxypodophyllotoxin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
5-Bromo-6,7-demethylenedeoxypodophyllotoxin has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6,7-demethylenedeoxypodophyllotoxin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in cell growth and proliferation. This can lead to the induction of apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Demethylenedeoxypodophyllotoxin
- 4-Deoxypodophyllotoxin
- Podophyllotoxin
Uniqueness
5-Bromo-6,7-demethylenedeoxypodophyllotoxin is unique due to the presence of the bromine atom, which can significantly alter its chemical and biological properties compared to its non-brominated counterparts. This modification can enhance its potency, selectivity, and pharmacokinetic properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C21H21BrO7 |
|---|---|
Peso molecular |
465.3 g/mol |
Nombre IUPAC |
(3aR,9R,9aR)-5-bromo-6,7-dihydroxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C21H21BrO7/c1-26-14-5-9(6-15(27-2)20(14)28-3)16-11-7-13(23)19(24)18(22)12(11)4-10-8-29-21(25)17(10)16/h5-7,10,16-17,23-24H,4,8H2,1-3H3/t10-,16+,17-/m0/s1 |
Clave InChI |
LAZVAOGUDDOIMH-HKJPBSJPSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C(=C(C=C24)O)O)Br)COC3=O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C(=C(C=C24)O)O)Br)COC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















